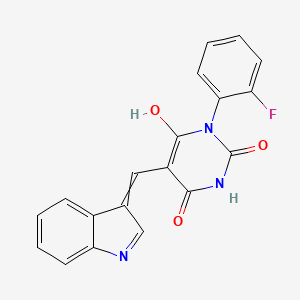
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has demonstrated promising results in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has also been reported to modulate the expression of certain genes and proteins involved in disease progression.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and lower blood glucose levels. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its versatility in scientific research. This compound can be used in various assays and experiments to study its pharmacological effects. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
The potential applications of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione are vast. Some of the future directions for research include exploring its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. This compound can also be further studied for its potential use in combination therapies for cancer treatment. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a novel compound that has shown promising results in scientific research. Its versatile applications and potential for use in the treatment of various diseases make it a valuable compound for further study. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.
Synthesis Methods
Several methods have been reported for the synthesis of 1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most common methods involves the reaction of 2-fluorobenzaldehyde, indole-3-carboxaldehyde, and barbituric acid in the presence of a catalyst. The reaction is carried out in refluxing ethanol, and the product is obtained after purification using column chromatography.
Scientific Research Applications
1-(2-fluorophenyl)-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in scientific research. It has been reported to have anticancer, anti-inflammatory, and antidiabetic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-fluorophenyl)-6-hydroxy-5-(indol-3-ylidenemethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3/c20-14-6-2-4-8-16(14)23-18(25)13(17(24)22-19(23)26)9-11-10-21-15-7-3-1-5-12(11)15/h1-10,25H,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBAPBSQOOUOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=CC=C4F)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)